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molecular formula C9H9BrO4 B1338282 5-Bromo-2,4-dimethoxybenzoic acid CAS No. 32246-20-1

5-Bromo-2,4-dimethoxybenzoic acid

Cat. No. B1338282
M. Wt: 261.07 g/mol
InChI Key: WOPJFSQYDOHZMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08383819B2

Procedure details

5-Bromo-2,4-dimethoxybenzoic acid (10.0 g) and con sulfuric acid (2.4 g) were added to methanol (80 mL). After reaction at 70° C. for 5 hr, completion of the reaction was confirmed by HPLC. The reaction mixture was cooled and adjusted to pH 7 with 2 mol/L aqueous sodium hydroxide solution, and ethyl acetate (50 mL) was added. The organic solvent was evaporated from the mixture under reduced pressure. To the concentrated residue was added ethyl acetate (50 mL), and the mixture was concentrated again under reduced pressure. To the concentrated residue was added ethyl acetate (70 mL), and the mixture was stirred and partitioned. The obtained organic layer was washed successively with water (50 mL), 5% sodium hydrogencarbonate (50 mL) and water (50 mL). After washing, ethyl acetate was evaporated under reduced pressure to give methyl 5-bromo-2,4-dimethoxybenzoate (9.4 g) (90%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([O:13][CH3:14])=[CH:4][C:5]([O:11][CH3:12])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].S(=O)(=O)(O)O.[CH3:20]O.[OH-].[Na+]>C(OCC)(=O)C>[Br:1][C:2]1[C:3]([O:13][CH3:14])=[CH:4][C:5]([O:11][CH3:12])=[C:6]([CH:10]=1)[C:7]([O:9][CH3:20])=[O:8] |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C(=CC(=C(C(=O)O)C1)OC)OC
Name
Quantity
2.4 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
80 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After reaction at 70° C. for 5 hr
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The organic solvent was evaporated from the mixture under reduced pressure
ADDITION
Type
ADDITION
Details
To the concentrated residue was added ethyl acetate (50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated again under reduced pressure
ADDITION
Type
ADDITION
Details
To the concentrated residue was added ethyl acetate (70 mL)
CUSTOM
Type
CUSTOM
Details
partitioned
WASH
Type
WASH
Details
The obtained organic layer was washed successively with water (50 mL), 5% sodium hydrogencarbonate (50 mL) and water (50 mL)
WASH
Type
WASH
Details
After washing
CUSTOM
Type
CUSTOM
Details
ethyl acetate was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=CC(=C(C(=O)OC)C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 9.4 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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